Lipophilicity (LogP) Distinction: Optimized Drug-likeness vs. Demethylated Analog
The target compound exhibits a calculated LogP of 1.66, which is significantly lower than that of its demethylated analog, 4-(1H-pyrrol-3-yl)thiazol-2-amine, which has a calculated LogP of 3.22 [1]. This difference of approximately 1.6 LogP units translates to a roughly 40-fold difference in predicted lipophilicity. In the context of lead optimization, a LogP of 1.66 falls within the optimal range for central nervous system (CNS) drug candidates, whereas a LogP of 3.22 increases the risk of off-target binding and poor metabolic stability [2].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.66 |
| Comparator Or Baseline | 4-(1H-pyrrol-3-yl)thiazol-2-amine: LogP = 3.22 |
| Quantified Difference | ΔLogP ≈ -1.56 (Target compound is ~40x less lipophilic) |
| Conditions | Values calculated via quantitative structure-property relationship (QSPR) models; target compound LogP from Chemsrc, comparator LogP from Chemicalize® (ChemAxon). |
Why This Matters
Lower lipophilicity reduces the risk of non-specific binding and improves aqueous solubility, making the methylated compound a more suitable starting point for developing oral drug candidates with favorable pharmacokinetic profiles.
- [1] Chemsrc. 4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine. LogP: 1.66090. Retrieved April 22, 2026. & PMC Table 1: 4-(1H-pyrrol-3-yl)thiazol-2-amine LogP: 3.22 (Chemicalize). View Source
- [2] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001. (Context for LogP optimal range). View Source
